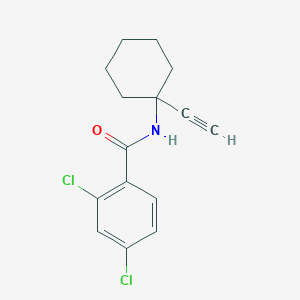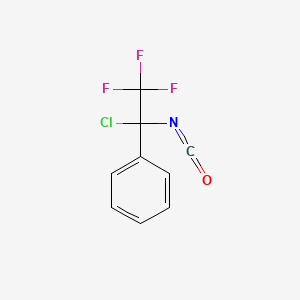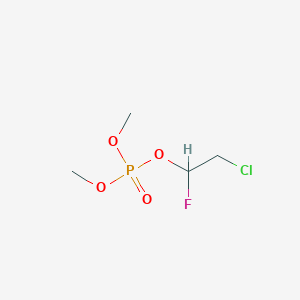
2-Chloro-1-fluoroethyl dimethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-fluoroethyl dimethyl phosphate is an organophosphate compound with the molecular formula C4H9ClFO3P It is characterized by the presence of both chlorine and fluorine atoms attached to an ethyl group, which is further bonded to a dimethyl phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoroethyl dimethyl phosphate typically involves the reaction of 2-chloro-1-fluoroethanol with dimethyl phosphorochloridate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Chloro-1-fluoroethanol} + \text{Dimethyl phosphorochloridate} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-fluoroethyl dimethyl phosphate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base, resulting in the formation of phosphoric acid derivatives.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: The reaction is usually performed in aqueous solutions, with the pH adjusted using acids or bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and lithium aluminum hydride (for reduction) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phosphates with different functional groups.
Hydrolysis: Phosphoric acid and its derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Chloro-1-fluoroethyl dimethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: It is used in the production of pesticides, flame retardants, and plasticizers, among other industrial applications.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-fluoroethyl dimethyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of normal biochemical processes. The presence of both chlorine and fluorine atoms enhances its reactivity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorvos (2,2-dichlorovinyl dimethyl phosphate): An organophosphate insecticide with similar structural features but different biological activity.
Naled (1,2-dibromo-2,2-dichloroethyl dimethyl phosphate): Another organophosphate compound used as an insecticide, with distinct chemical properties and applications.
Uniqueness
2-Chloro-1-fluoroethyl dimethyl phosphate is unique due to the presence of both chlorine and fluorine atoms, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
58394-85-7 |
|---|---|
Formule moléculaire |
C4H9ClFO4P |
Poids moléculaire |
206.54 g/mol |
Nom IUPAC |
(2-chloro-1-fluoroethyl) dimethyl phosphate |
InChI |
InChI=1S/C4H9ClFO4P/c1-8-11(7,9-2)10-4(6)3-5/h4H,3H2,1-2H3 |
Clé InChI |
HFMUUHAHTCJBKQ-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC)OC(CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



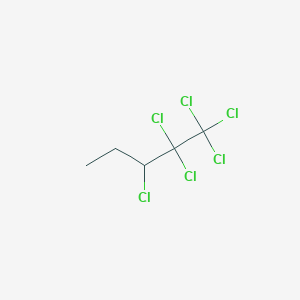
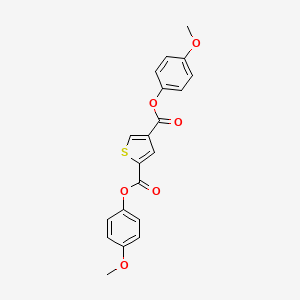
![Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate](/img/structure/B14622033.png)
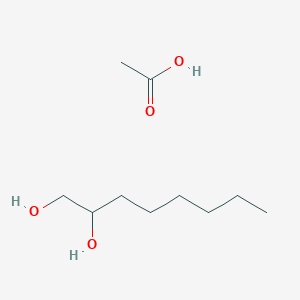

![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane](/img/structure/B14622039.png)
![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)

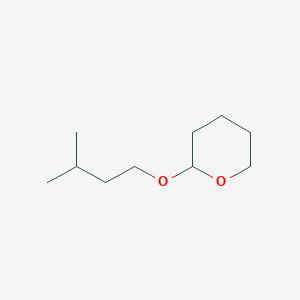

![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
